![molecular formula C16H12N4O B2728731 3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrile CAS No. 866145-92-8](/img/structure/B2728731.png)

3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrile

説明

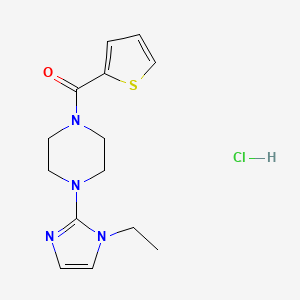

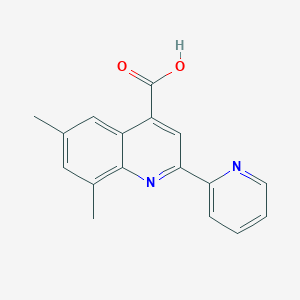

Quinazoline derivatives, which include compounds like the one you’re asking about, are a type of nitrogen-containing heterocyclic compound . They have drawn significant attention due to their wide range of biological activities .

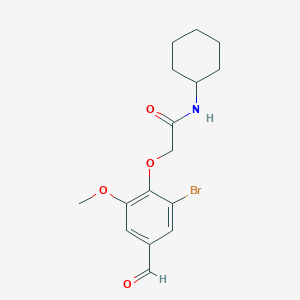

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a two-ring system, consisting of a benzene ring fused to a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involving quinazoline derivatives can be quite diverse, depending on the specific compound and the functional groups it contains .Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary greatly depending on their specific structure. These properties can include melting point, boiling point, density, and others .科学的研究の応用

Synthetic Approaches and Organic Chemistry

Research has focused on developing synthetic methodologies for benzo[h]quinoline derivatives due to their relevance in various chemical and pharmacological contexts. For instance, synthetic routes have been established for 2-alkoxybenzo[h]quinoline-3-carbonitriles, utilizing Dimroth rearrangement and reactions with malononitrile or ylidenemalononitriles. These processes highlight the versatility of benzo[h]quinoline scaffolds in synthesizing molecules with potential molluscicidal activity against Biomphalaria alexandrina snails (Mishriky et al., 2000).

Anti-Tubercular Activity

Substituted benzo[h]quinazolines have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Certain derivatives exhibited significant activity, demonstrating the potential of benzo[h]quinoline derivatives in developing new anti-tubercular agents (Maurya et al., 2013).

Corrosion Inhibition

Pyranopyrazole derivatives, closely related to the target compound, have been explored as corrosion inhibitors for mild steel in acidic solutions. Their high inhibition efficiency suggests the potential application of benzo[h]quinoline derivatives in corrosion protection (Yadav et al., 2016).

Anti-Chagas and Anti-Cancer Properties

Methoxybenzo[h]quinoline-3-carbonitrile analogs were synthesized with a focus on anti-prostate cancer and anti-Chagas disease properties. These compounds showed promising activity against T. cruzi strains, and in silico ADME/Tox profiling studies support their pharmacokinetic properties, indicating their potential as therapeutic agents (Ramírez et al., 2021).

Antibacterial Activity

New pyrazole derivatives bearing a benzo[quinoline-3-carbonitrile moiety have shown potent antibacterial activity, surpassing that of the standard drug ampicillin against various bacterial strains. This highlights the antibacterial potential of benzo[h]quinoline derivatives (Elkanzi et al., 2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-methoxy-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),3,5,10,13,15-heptaene-15-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O/c1-21-13-4-5-14-10(6-13)2-3-11-9-20-16(19-15(11)14)12(7-17)8-18-20/h4-6,8-9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEQQNFCNYLXPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=NC4=C(C=NN4C=C3CC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801325500 | |

| Record name | 5-methoxy-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),3,5,10,13,15-heptaene-15-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817867 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866145-92-8 | |

| Record name | 5-methoxy-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),3,5,10,13,15-heptaene-15-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide](/img/structure/B2728651.png)

![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B2728663.png)